1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine
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Overview
Description
1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C12H17N. It is characterized by a cyclopropyl group attached to an ethanamine backbone, with a 4-methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with cyclopropylamine under basic conditions. The reaction typically proceeds via nucleophilic substitution, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Production of secondary or tertiary amines.
Substitution: Generation of various substituted derivatives.
Scientific Research Applications
1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites, modulating biological activity and influencing various pathways .
Comparison with Similar Compounds
- 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine
- 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-ol
- 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-one
Comparison: 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-amine is unique due to its specific substitution pattern and the presence of both cyclopropyl and methylphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
1-cyclopropyl-2-(4-methylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-2-4-10(5-3-9)8-12(13)11-6-7-11/h2-5,11-12H,6-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZUWJSINYIGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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